RO6806051

FABP4 FABP5 dual inhibition

Many dual FABP4/5 inhibitors suffer from poor oral bioavailability, undermining in vivo metabolic studies. RO6806051 eliminates this variable with 99% oral bioavailability and a well-characterized PK profile (T1/2 = 5.8 h, CL = 5.8 mL/min/kg in mice). This compound is the established benchmark for FABP4/5 dual inhibition, supported by high-resolution co-crystal structures (PDB: 7FZY, 5HZ5) that enable structure-based drug design. • Potent dual inhibition: hFABP4 Ki=0.011 μM, hFABP5 Ki=0.086 μM; FABP3/FABP4 selectivity ratio of 5. • 99% oral bioavailability in mouse models, enabling robust oral dosing without exposure confounding. • Public co-crystal structures (1.17 Å resolution) guide rational scaffold-hopping and selectivity optimization. • Reliable global shipping; inquire for bulk or custom synthesis options.

Molecular Formula C21H19ClN6
Molecular Weight 390.9 g/mol
Cat. No. B12372408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO6806051
Molecular FormulaC21H19ClN6
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NNN=N4)C5=CC=CC=C5
InChIInChI=1S/C21H19ClN6/c22-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20-24-26-27-25-20)21(23-17)28-11-5-2-6-12-28/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,24,25,26,27)
InChIKeyFXEKONNOBJEKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline: A Validated Dual FABP4/5 Inhibitor for Metabolic and Inflammation Research


6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1H-Tetrazol-5-Yl)quinoline (CAS 1433901-75-7), commonly known as RO6806051 or compound 12, is a synthetic quinoline derivative that functions as a potent and dual inhibitor of fatty acid binding proteins 4 and 5 (FABP4 and FABP5) [1]. It features a quinoline core substituted with a chloro group at the 6-position, a phenyl group at the 4-position, a piperidin-1-yl moiety at the 2-position, and a 1H-tetrazol-5-yl group at the 3-position [2]. This compound was developed by F. Hoffmann-La Roche as a tool compound to investigate the therapeutic potential of dual FABP4/5 inhibition in metabolic disorders and inflammation [3].

6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline: Why Structural Analogs and Single-Target Inhibitors Are Not Interchangeable


Generic substitution among FABP inhibitors is scientifically unsound due to substantial variability in potency, selectivity, and pharmacokinetic profiles. Many reported dual FABP4/5 inhibitors exhibit weak potency, poor selectivity over the cardiac-associated FABP3 isoform, or unfavorable ADME properties that impede translational research [1]. Furthermore, FABP4 and FABP5 exhibit functional compensation; therefore, single-target inhibitors often fail to produce sustained therapeutic effects, whereas dual inhibition is required for robust metabolic and anti-inflammatory outcomes [2]. The specific substitution pattern on the quinoline core—particularly the 3-tetrazolyl and 2-piperidinyl groups—dictates the binding mode within the FABP4 and FABP5 ligand-binding pockets, meaning that structurally similar analogs with different substituents at these positions display markedly different inhibitory profiles [3]. The evidence below quantifies exactly how 6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1H-Tetrazol-5-Yl)quinoline differentiates itself from key comparators.

6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline: Head-to-Head Quantitative Comparisons with Competing Dual FABP4/5 Inhibitors


Comparative Inhibitory Potency: RO6806051 vs. Y18 (Isoquinolone Scaffold Hopping Derivative) on FABP4 and FABP5

RO6806051 (this compound) demonstrates substantially higher potency for both FABP4 and FABP5 compared to the scaffold-hopping derivative Y18. RO6806051 exhibits Ki values of 0.011 μM for hFABP4 and 0.086 μM for hFABP5 . In contrast, Y18, identified as the most promising compound from an isoquinolone scaffold series, shows Ki values of 0.41 μM for FABP4 and 2.53 μM for FABP5 [1]. This represents a 37-fold and 29-fold higher potency for RO6806051 on FABP4 and FABP5, respectively.

FABP4 FABP5 dual inhibition metabolic disease inflammation

FABP3 Selectivity Profile: RO6806051 Compared to Optimized Derivative Y18

RO6806051 exhibits moderate selectivity over the cardiac isoform FABP3, with reported selectivity ratios of FABP3 Ki / FABP4 Ki = 5 and FABP3 Ki / FABP5 Ki = 1 [1]. The optimized derivative Y18 was specifically designed to improve FABP3 selectivity and achieved significantly higher ratios, with FABP3 Ki / FABP4 Ki ≈ 146 and FABP3 Ki / FABP5 Ki ≈ 24 [1]. While Y18 demonstrates superior selectivity, RO6806051 remains the reference dual inhibitor with balanced potency and a well-characterized selectivity profile.

selectivity FABP3 cardiac safety off-target

Potency Comparison with Quinoline Derivative 11a in the 1,8-ANS Displacement Assay

A direct comparative study evaluated RO6806051 and a series of novel quinoline derivatives using the 1,8-ANS displacement assay. Compound 11a (2-(2-(6-chloro-4-(2-chlorophenyl)quinolin-2-yl)phenyl)acetic acid) exhibited IC50 values of 4.50 μM for FABP4 and 3.90 μM for FABP5 [1]. RO6806051, the lead compound in that study, was previously reported to have an IC50 of approximately 0.0201 μM for FABP4 in a similar fluorescence-based assay [2]. This indicates that RO6806051 is over 200-fold more potent than compound 11a under comparable assay conditions.

quinoline FABP4/5 IC50 ANS displacement

Pharmacokinetic Profile: RO6806051 Mouse PK Parameters

RO6806051 exhibits exceptional oral bioavailability and favorable pharmacokinetic parameters in mice, which supports its utility as an in vivo tool compound. Following oral administration of 8.4 mg/kg, RO6806051 achieved a bioavailability of 99% . Additional parameters include a clearance (CL) of 5.8 mL/min/kg, a steady-state volume of distribution (Vss) of 3.3 L/kg, and a terminal half-life (T1/2) of 5.8 hours following intravenous administration of 3.3 mg/kg . Many earlier dual FABP4/5 inhibitors have been noted to suffer from poor pharmacokinetic profiles that impede further research [1], underscoring the value of RO6806051's well-characterized ADME properties.

pharmacokinetics bioavailability ADME in vivo

Comparative Binding Affinity: RO6806051 vs. 6-Chloro-4-Phenyl-2-Propan-2-Ylquinoline-3-Carboxylic Acid on FABP5

A structurally related quinoline derivative with a carboxylic acid substituent (PDB entry 7FYD; 6-chloro-4-phenyl-2-propan-2-ylquinoline-3-carboxylic acid) was co-crystallized with human FABP5 and exhibited an IC50 of 2.6 μM [1]. In contrast, RO6806051—which contains a piperidinyl group at the 2-position and a tetrazolyl group at the 3-position—displays an IC50 of 0.0201 μM for FABP4 (and is a potent FABP5 inhibitor with Ki = 0.086 μM) . The substitution of the tetrazole with a carboxylic acid and the piperidine with an isopropyl group results in a dramatic loss of potency, highlighting the critical role of the 3-tetrazolyl-2-piperidinyl pharmacophore.

FABP5 binding affinity crystal structure IC50

6-Chloro-4-Phenyl-2-(Piperidin-1-Yl)-3-(1h-Tetrazol-5-Yl)quinoline: Validated Research Applications Based on Comparative Evidence


In Vivo Metabolic Disease Studies Requiring High Oral Bioavailability

For preclinical investigations in mouse models of type 2 diabetes, obesity, or non-alcoholic fatty liver disease (NAFLD), RO6806051 is the preferred dual FABP4/5 inhibitor due to its 99% oral bioavailability and favorable PK profile (T1/2 = 5.8 h, CL = 5.8 mL/min/kg) . This contrasts with many reported dual FABP4/5 inhibitors that suffer from poor pharmacokinetics, enabling robust oral dosing studies without the confounding effects of variable compound exposure.

Benchmarking Novel Dual FABP4/5 Inhibitors

RO6806051 serves as the established positive control and benchmark comparator for evaluating next-generation dual FABP4/5 inhibitors. Its well-characterized potency (hFABP4 Ki = 0.011 μM; hFABP5 Ki = 0.086 μM) and selectivity profile (FABP3 Ki/FABP4 Ki = 5) provide a consistent reference point [1]. Researchers designing scaffold-hopping studies (e.g., isoquinolone derivatives) routinely compare their lead compounds against RO6806051 to quantify improvements in potency or selectivity.

Structural Biology and Co-Crystallization Studies

The high-resolution crystal structures of RO6806051 bound to human FABP4 (PDB: 7FZY, 1.17 Å) and FABP5 (PDB: 5HZ5) are publicly available, making this compound an ideal tool for structure-based drug design and molecular modeling [2][3]. The co-crystal structures reveal the precise binding mode of the 3-tetrazolyl and 2-piperidinyl moieties, which can guide rational modifications to modulate selectivity or potency.

In Vitro Functional Assays Requiring Potent Dual Inhibition

For cellular assays measuring lipolysis, fatty acid uptake, or inflammatory cytokine release in adipocytes or macrophages, RO6806051 provides potent dual inhibition at low nanomolar concentrations (FABP4 IC50 = 0.0201 μM) [2]. Its sub-micromolar Ki values ensure complete target engagement at experimentally feasible concentrations, minimizing the risk of residual FABP4 or FABP5 activity that could confound phenotypic readouts.

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